2,N-Dihydroxy-6-methoxy-benzamide

Description

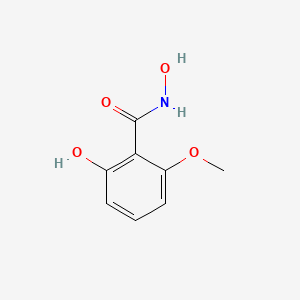

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxy-6-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-6-4-2-3-5(10)7(6)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOKDNVDJOFPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,n Dihydroxy 6 Methoxy Benzamide

Strategic Approaches to Benzamide (B126) Scaffold Synthesis

The synthesis of the benzamide scaffold, a crucial structural motif in many biologically active compounds, can be approached through various strategic routes. nih.govmdpi.com These methods are often tailored to the specific substitution patterns and functional groups present in the target molecule. nih.govmdpi.com Conventional methods for forming the amide bond, a key step in benzamide synthesis, typically involve the coupling of a benzoic acid derivative with an amine. mdpi.com

One common approach is the activation of a carboxylic acid, such as a substituted benzoic acid, to make it more reactive towards nucleophilic attack by an amine. nih.gov This can be achieved using a variety of coupling reagents. For instance, the use of coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in conjunction with HOBt (hydroxybenzotriazole) facilitates the formation of an active ester intermediate, which then readily reacts with an amine to form the desired benzamide. nih.gov

Another strategy involves the conversion of the benzoic acid to a more reactive acyl chloride. mdpi.com This is often accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with an amine, often in the presence of a base to neutralize the HCl byproduct. mdpi.com

More contemporary methods focus on developing more efficient and environmentally benign processes. This includes one-step synthetic strategies that can directly convert benzamides into other derivatives, highlighting the versatility of the benzamide core for further chemical exploration. rsc.org Additionally, innovative approaches like the selective ring-opening of aziridine (B145994) amides have been developed to generate sp³-enriched benzamide scaffolds, which are of increasing interest in drug discovery. acs.org

The choice of synthetic strategy is often dictated by the nature of the substituents on the aromatic ring and the amine. For a molecule like 2,N-dihydroxy-6-methoxy-benzamide, the presence of hydroxyl and methoxy (B1213986) groups requires careful consideration of protecting group strategies to prevent unwanted side reactions during the amide bond formation.

Targeted Synthesis of this compound

The specific synthesis of this compound necessitates a multi-step approach that carefully orchestrates the introduction of the required functional groups onto the benzamide core.

Selection and Preparation of Precursor Compounds

The synthesis would logically commence with a suitably substituted benzene (B151609) derivative. A plausible starting material is 2,6-dimethoxybenzoic acid or a related precursor. The synthesis of 2-alkoxy-6-methoxybenzaldehydes from 3-methoxyphenol (B1666288) has been reported, which could serve as a precursor to the corresponding benzoic acid. semanticscholar.org For instance, 2-hydroxy-6-methoxybenzaldehyde (B112916) can be synthesized from 3-methoxyphenol in a three-step process. semanticscholar.org This aldehyde can then be oxidized to the corresponding carboxylic acid, 2-hydroxy-6-methoxybenzoic acid.

Alternatively, starting with 2,6-dihydroxybenzoic acid, one of the hydroxyl groups could be selectively methylated to yield 2-hydroxy-6-methoxybenzoic acid. The other hydroxyl group, destined to be the N-hydroxy moiety, would be introduced later in the synthetic sequence.

The other key precursor is hydroxylamine (B1172632) (NH₂OH) or a protected form thereof. The reactivity of hydroxylamine requires careful handling and often the use of its hydrochloride salt.

Optimization of Reaction Conditions for Amide Bond Formation

The crucial amide bond formation between 2-hydroxy-6-methoxybenzoic acid and hydroxylamine would require carefully optimized conditions to maximize yield and minimize side reactions. A standard approach would be to activate the carboxylic acid group of 2-hydroxy-6-methoxybenzoic acid. This could be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt).

The reaction would typically be carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature. The presence of a non-nucleophilic base might be required to neutralize any acidic byproducts.

Introduction and Functionalization of Hydroxyl and Methoxy Moieties

In this synthetic strategy, the methoxy group is already present in the benzoic acid precursor. The phenolic hydroxyl group at the 2-position may require protection during the amide bond formation to prevent its acylation. A suitable protecting group, such as a benzyl (B1604629) ether, could be employed, which can be later removed by hydrogenolysis.

The N-hydroxy group is introduced directly through the use of hydroxylamine in the amidation step. It is crucial to ensure that the reaction conditions are mild enough to not degrade the N-hydroxyamide functionality.

An alternative strategy could involve starting with a precursor where the 2-hydroxy group is protected, for example, as a methoxy group (i.e., 2,6-dimethoxybenzoic acid). After forming the N-hydroxybenzamide, one of the methoxy groups would need to be selectively demethylated to reveal the 2-hydroxy group. Reagents like boron tribromide (BBr₃) are known to cleave methoxy groups to form hydroxyl groups. nih.gov However, achieving selective demethylation in the presence of other sensitive functional groups can be challenging.

Isolation and Purification Techniques

Following the reaction, the crude product would be a mixture containing the desired this compound, unreacted starting materials, coupling reagents, and byproducts. The isolation and purification process is critical to obtaining a pure sample.

A typical workup procedure would involve quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer would then be washed with dilute acid and base solutions to remove basic and acidic impurities, respectively, followed by a brine wash. After drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, the solvent would be removed under reduced pressure to yield the crude product.

Purification of the final compound would likely be achieved through column chromatography on silica (B1680970) gel. The choice of eluent system would be determined by the polarity of the compound and would be optimized to achieve good separation. Recrystallization from a suitable solvent system could be employed as a final purification step to obtain a highly pure product. The purity and identity of the final compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Design and Synthesis of Analogues and Derivatives of this compound

The benzamide scaffold is a versatile platform for the design and synthesis of a wide range of analogues and derivatives. nih.govresearchgate.net By systematically modifying the substituents on the aromatic ring and the amide nitrogen, new compounds with potentially enhanced or novel biological activities can be generated.

The synthesis of analogues of this compound could involve several strategies:

Modification of the Aromatic Ring Substitution: The methoxy group at the 6-position could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing groups. nih.gov Similarly, the position of the methoxy and hydroxyl groups on the ring could be altered to explore the structure-activity relationship. nih.gov

Derivatization of the Hydroxyl Groups: The phenolic hydroxyl group and the N-hydroxy group could be acylated or alkylated to produce a library of ester and ether derivatives. These modifications would alter the lipophilicity and hydrogen bonding capacity of the molecule.

Replacement of the N-hydroxy Group: The N-hydroxy moiety could be replaced with other functional groups, such as an N-amino group or a simple N-H (a secondary amide), to assess the importance of the N-hydroxy group for its biological activity.

Positional Isomer Synthesis for Comparative Analysis

The synthesis of positional isomers is crucial for comparative biological and physicochemical analysis. The relative positions of the hydroxyl and methoxy groups on the aromatic ring can significantly influence the molecule's properties. The synthesis of these isomers often starts from commercially available substituted benzoic acids or phenols.

For instance, the synthesis of a positional isomer like 2-hydroxy-4-methoxybenzamide can be achieved through the reaction of a corresponding 2-hydroxy-4-methoxybenzoyl chloride with hydroxylamine. The starting materials for such syntheses, like various dialkoxybenzaldehydes, can be prepared through methods such as the O-alkylation of dihydroxybenzaldehydes. semanticscholar.org However, the synthesis of unsymmetrical 2,6-dialkoxybenzaldehydes can be challenging due to poor regioselectivity. semanticscholar.org

The differentiation of positional isomers is a critical analytical challenge. Chromatographic techniques, particularly gas chromatography and liquid chromatography-tandem mass spectrometry, are instrumental in separating and identifying isomers that may have very similar physical properties. nih.govsigmaaldrich.com For example, studies on N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine isomers have shown that while their electron ionization mass spectra can be very similar, derivatization can introduce significant differences, aiding in their identification. nih.gov

Table 1: Examples of Positional Isomers and Potential Starting Materials

| Compound Name | Potential Starting Material (Benzoic Acid Derivative) | Key Synthetic Consideration |

| This compound | 2-Hydroxy-6-methoxybenzoic acid | Protection of phenolic hydroxyl during amidation |

| 3,N-Dihydroxy-2-methoxy-benzamide | 3-Hydroxy-2-methoxybenzoic acid | Potential for intramolecular hydrogen bonding affecting reactivity |

| 4,N-Dihydroxy-2-methoxy-benzamide | 4-Hydroxy-2-methoxybenzoic acid | Availability of starting material |

| 2,N-Dihydroxy-4-methoxy-benzamide | 2-Hydroxy-4-methoxybenzoic acid | Well-established synthetic routes for precursors researchgate.net |

Structural Modifications for Systematic Structure-Activity Relationship (SAR) Studies

Systematic structural modifications of this compound are essential for conducting Structure-Activity Relationship (SAR) studies. These studies help in identifying the key structural features responsible for the compound's biological activity. Modifications can be made to the aromatic ring, the amide linkage, and the N-hydroxy group.

The introduction or modification of substituents on the benzamide scaffold can significantly alter properties like lipophilicity, which in turn affects biological activity. For example, the introduction of a 6-hydroxy group in methoxysalicylamides has been shown to increase lipophilicity due to the formation of an intramolecular hydrogen bond with the amide carbonyl group. nih.gov Conversely, a 6-methoxy group can decrease lipophilicity. nih.gov

The general approach to SAR involves synthesizing a library of related compounds where one part of the molecule is systematically varied. For instance, the hydroxyl and methoxy groups on the aromatic ring can be moved to different positions (as discussed in 2.3.1), or replaced with other functional groups like halogens or small alkyl groups. The N-hydroxy group can also be alkylated or acylated to explore the effect of substitution at this position.

Table 2: Proposed Structural Modifications for SAR Studies

| Modification Site | Type of Modification | Rationale for SAR |

| Aromatic Ring | Varying position of -OH and -OCH3 groups | To probe the importance of substitution pattern for receptor binding. |

| Aromatic Ring | Replacement of -OH with -OCH3, -F, -Cl | To evaluate the role of hydrogen bonding and electronic effects. |

| Amide Nitrogen | Replacement of N-OH with N-H, N-CH3 | To determine the significance of the N-hydroxy group for activity. |

| Methoxy Group | Replacement of -OCH3 with -OC2H5, -O-n-propyl | To assess the impact of steric bulk at the 6-position. |

Introduction of Diverse Substituents on the Aromatic Ring and Nitrogen Atom

The introduction of a wide array of substituents onto the core structure of this compound can be achieved through various synthetic strategies. These modifications are aimed at fine-tuning the molecule's properties.

Aromatic Ring Substitution: The directing effects of the existing hydroxyl and methoxy groups will influence the position of new substituents during electrophilic aromatic substitution reactions. youtube.com For instance, both the hydroxyl and methoxy groups are ortho-, para-directing activators. The stronger activating group will typically direct the substitution. youtube.com However, direct functionalization of the substituted benzene ring can sometimes be challenging. A more common approach is to start with an already functionalized benzoic acid derivative. The synthesis of various substituted benzamides often involves the coupling of a corresponding benzoic acid or benzoyl chloride with an amine. nih.govnih.gov The synthesis of 2-hydroxybenzamide derivatives can be achieved by reacting a 2-substituted benzamide compound with a secondary or tertiary amine to deprotect the hydroxyl group. google.com

Nitrogen Atom Substitution: Modification at the nitrogen atom of the amide can be achieved by using a substituted hydroxylamine during the amide formation step. Alternatively, direct alkylation or acylation of the N-hydroxy group can be performed, though this might require a protecting group strategy to avoid reactions at the phenolic hydroxyl group. The synthesis of N-substituted benzamides has been explored, for example, in the context of creating novel carboxamides with potential biological activity. nih.gov

Table 3: Examples of Substituted Derivatives and Potential Synthetic Approaches

| Derivative | Synthetic Approach | Key Reagents |

| 5-Bromo-2,N-dihydroxy-6-methoxy-benzamide | Electrophilic bromination of a suitable precursor | N-Bromosuccinimide (NBS) |

| 2,N-Dihydroxy-5-nitro-6-methoxy-benzamide | Nitration of a protected precursor | Nitric acid, Sulfuric acid |

| 2-Hydroxy-6-methoxy-N-methoxy-benzamide | Amidation using N-methylhydroxylamine | 2-Hydroxy-6-methoxybenzoyl chloride, N-methylhydroxylamine |

| N-Acetoxy-2-hydroxy-6-methoxy-benzamide | Acylation of the N-hydroxy group | Acetic anhydride, base |

Analytical and Spectroscopic Data for this compound Not Publicly Available

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available analytical and spectroscopic data for the chemical compound This compound . Despite extensive investigation, specific research findings and detailed datasets required to populate an in-depth scientific article on its characterization are not accessible in the public domain.

This prevents the generation of a detailed article focusing on the analytical and spectroscopic properties of this specific molecule as requested. The required experimental data for the following analytical techniques, which are crucial for the structural elucidation and characterization of a chemical compound, could not be located for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR (Proton NMR) or ¹³C NMR (Carbon-13 NMR) data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, were found. Information regarding advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are instrumental in confirming the precise molecular structure, is also unavailable.

Vibrational Spectroscopy: Detailed Fourier-Transform Infrared (FT-IR) spectroscopy data, which is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies, could not be sourced for this compound.

Mass Spectrometry (MS): Information on the molecular weight and fragmentation pattern of this compound, typically determined by mass spectrometry, is not present in the available literature.

While data exists for structurally related compounds, such as 2-methoxybenzamide (B150088) and other substituted benzamides, the strict focus on This compound as per the user's request means that this information cannot be used as a substitute. The unique combination of a hydroxyl group on the nitrogen (N-hydroxy) and another on the benzene ring at the 2-position, along with a methoxy group at the 6-position, defines a specific chemical entity for which dedicated analytical characterization is necessary.

Without primary data from experimental analysis of this compound, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Therefore, the creation of the detailed article with the specified outline and data tables is not possible at this time.

Analytical and Spectroscopic Characterization of 2,n Dihydroxy 6 Methoxy Benzamide and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of a sample and to confirm the identity of a compound by measuring its molecular weight.

For 2,N-Dihydroxy-6-methoxy-benzamide , an LC-MS analysis would provide crucial information. The liquid chromatography component would separate the target compound from any starting materials, by-products, or impurities present in the sample, with the retention time serving as a characteristic identifier under specific chromatographic conditions. The mass spectrometer would then ionize the eluted compound and measure its mass-to-charge ratio (m/z), which should correspond to the theoretical molecular weight of the compound.

However, a thorough search of scientific databases reveals no publicly available LC-MS data, such as chromatograms or specific retention times under defined conditions, for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of polar molecules. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For This compound , ESI-MS would be expected to produce ions corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The exact mass of these ions can be used to confirm the elemental composition of the molecule.

Despite the suitability of this technique, specific ESI-MS data, including tables of observed m/z values or fragmentation patterns for this compound, are not available in the public domain.

| Expected Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₀NO₄⁺ | 184.0604 |

| [M+Na]⁺ | C₈H₉NNaO₄⁺ | 206.0424 |

| [M+K]⁺ | C₈H₉KNO₄⁺ | 222.0163 |

| Note: This table represents theoretical values and is not based on experimental data. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For This compound , a single-crystal XRD analysis would provide invaluable insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding, which can influence its physical properties and biological activity.

Currently, there are no published reports containing XRD data or crystallographic information for this compound.

Thermal Analysis for Stability Investigations

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. These methods are essential for determining the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability of a material and to study its decomposition patterns. A TGA thermogram plots mass loss versus temperature.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA can detect physical transitions such as melting, boiling, and crystallization, as well as chemical reactions like decomposition.

Derivative Thermogravimetry (DTG)

Derivative Thermogravimetry (DTG) plots the first derivative of the TGA curve with respect to either time or temperature. The DTG curve shows the rate of mass loss, and its peaks correspond to the temperatures at which the rate of mass loss is at a maximum. This provides a more detailed picture of the decomposition process than TGA alone.

Elemental Composition Analysis

Elemental analysis is a fundamental technique in analytical chemistry, providing the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This analysis is crucial for determining the empirical formula of a newly synthesized compound and for verifying its purity. The comparison of experimentally obtained elemental composition with the theoretically calculated values for a proposed molecular structure is a critical step in the characterization of novel molecules.

Detailed Research Findings

While specific experimental research findings on the elemental analysis of this compound and its derivatives are not extensively available in publicly accessible literature, the theoretical elemental composition can be calculated based on their molecular formulas. These theoretical values serve as a benchmark for any future synthesis and characterization of these compounds.

The theoretical elemental composition for this compound is presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 96.08 | 52.46 |

| Hydrogen | H | 1.008 | 9.072 | 4.95 |

| Nitrogen | N | 14.01 | 14.01 | 7.65 |

| Oxygen | O | 16.00 | 64.00 | 34.94 |

| Total | 183.16 | 100.00 |

For synthetic derivatives of this compound, the elemental composition would change according to the specific modification. The following tables provide the theoretical elemental compositions for two hypothetical derivatives.

Table 2: Theoretical Elemental Composition of a Hypothetical Derivative: 2-Hydroxy-N,6-dimethoxy-benzamide

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 54.82 |

| Hydrogen | H | 1.008 | 11.088 | 5.62 |

| Nitrogen | N | 14.01 | 14.01 | 7.10 |

| Oxygen | O | 16.00 | 64.00 | 32.46 |

| Total | 197.19 | 100.00 |

Table 3: Theoretical Elemental Composition of a Hypothetical Derivative: 2,N-Diacetoxy-6-methoxy-benzamide

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 144.12 | 53.93 |

| Hydrogen | H | 1.008 | 13.104 | 4.90 |

| Nitrogen | N | 14.01 | 14.01 | 5.24 |

| Oxygen | O | 16.00 | 96.00 | 35.92 |

| Total | 267.23 | 100.00 |

In a research context, the synthesis of this compound or its derivatives would be followed by purification and subsequent elemental analysis. The experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to be considered a confirmation of the proposed chemical structure and an indication of high purity.

Theoretical and Computational Chemistry Studies of 2,n Dihydroxy 6 Methoxy Benzamide

Quantum Chemical Calculations: A Hypothetical Framework

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT would be the cornerstone of a computational investigation into 2,N-dihydroxy-6-methoxy-benzamide. This method calculates the electron density of a molecule to determine its energy and other properties. A typical study would involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized structure, a wealth of information could be derived, including thermodynamic properties like enthalpy and Gibbs free energy, as well as reactivity descriptors. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for FMO analysis might look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

| Note: This table is for illustrative purposes only as no specific data exists. |

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping provides a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, typically colored red or yellow) and positive electrostatic potential (electron-poor, typically colored blue). For this compound, MEP analysis would identify the sites most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis quantifies the stabilization energies associated with these interactions, offering insights into hyperconjugation and intramolecular charge transfer. For this compound, NBO analysis could elucidate the influence of the hydroxyl and methoxy (B1213986) groups on the electronic structure of the aromatic ring and the amide group.

An example of a potential NBO analysis data table is shown below:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Example: O(hydroxyl) LP | Example: C-C (aromatic) π | Value |

| Example: C-C (aromatic) π | Example: C=O (amide) π | Value |

| Note: This table is for illustrative purposes only as no specific data exists. |

Molecular Modeling and Simulation: Exploring Conformational Space

Molecular modeling and simulation techniques are used to study the dynamic behavior and preferred shapes of molecules.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is particularly important for the rotatable bonds associated with the hydroxyl, methoxy, and N-hydroxyamide groups. By performing a systematic scan of the potential energy surface, researchers could identify the most stable conformers (those with the lowest energy). This information is critical for understanding how the molecule might bind to a biological target, for instance. Energy minimization calculations would be performed to refine the geometry of each identified conformer.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand, such as a benzamide (B126) derivative, and a protein target. The process involves placing the ligand in the binding site of a protein and evaluating the goodness of fit using a scoring function, which estimates the binding energy. nih.govresearchgate.net

In studies of various benzamide derivatives, molecular docking has been employed to elucidate their binding to a range of protein targets, including enzymes and receptors implicated in various diseases. For instance, benzamide derivatives have been docked into the active sites of enzymes like topoisomerases and human dihydrofolate reductase (hDHFR). nih.govresearchgate.net These simulations help in identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

For a hypothetical molecular docking study of this compound, one would anticipate that the dihydroxy and methoxy groups would play a crucial role in forming specific interactions within a protein's binding pocket. The hydroxyl groups are potential hydrogen bond donors and acceptors, while the methoxy group can participate in hydrophobic interactions. The outcomes of such a study would typically be presented in a table summarizing the binding affinities and key interactions.

Table 1: Illustrative Molecular Docking Data for Benzamide Derivatives

| Target Protein | Ligand (Benzamide Derivative) | Docking Score (kcal/mol) | Interacting Residues |

| Topoisomerase IIα | Etoposide (for comparison) | -114.71 | DG13 |

| Human Dihydrofolate Reductase (hDHFR) | Benzamide Trimethoprim Derivative IV | -8.0 | Ser-59, Tyr-121, Thr-146, Glu-30, Phe-34, Val-8 |

| Human Dihydrofolate Reductase (hDHFR) | Benzamide Trimethoprim Derivative V | -8.0 | Ala-9, Ser-59, Tyr-121, Thr-146, Phe-34, Val-8 |

| Epidermal Growth Factor Receptor (EGFR) | 4-(benzylideneamino)-N-(4-methoxy-6-methylpyrimidin-2-yl) benzamide derivative 4h | -8.4 | LEU-694, PHE-699, VAL-702, LYS-721, ASP-831, MET-742 |

Note: This table presents data for various benzamide derivatives to illustrate the type of information obtained from molecular docking studies, as specific data for this compound is not available. nih.govresearchgate.netzkginternational.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules, typically in a solvent like water. nih.govmdpi.com These simulations can assess the stability of the predicted binding pose from docking, revealing how the ligand and protein adapt to each other's presence. nih.govrsc.org

Key insights from MD simulations include the fluctuation of the ligand within the binding site, the stability of hydrogen bonds, and conformational changes in both the ligand and the protein. nih.govrsc.org For a compound like this compound, MD simulations would be crucial to understand if the initial interactions predicted by docking are maintained over a biologically relevant timescale. The flexibility of the N-hydroxy-benzamide moiety and the rotational freedom of the methoxy group would be of particular interest.

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit smaller RMSD fluctuations over the course of the simulation.

Table 2: Illustrative Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Simulation Parameter | Description | Illustrative Finding for a Benzamide-like Compound |

| RMSD of Protein | Measures the average deviation of the protein backbone atoms from the initial structure. | A stable system would show RMSD values plateauing after an initial equilibration period. |

| RMSD of Ligand | Measures the average deviation of the ligand atoms relative to the protein's binding site. | Low and stable RMSD indicates the ligand remains bound in a consistent orientation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Key hydrogen bonds identified in docking are shown to have high occupancy (exist for a large percentage of the simulation time). |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the free energy of binding, providing a more rigorous assessment than docking scores. | Consistently negative binding free energy values throughout the simulation would indicate a stable complex. |

Note: This table describes the types of data generated from MD simulations and provides illustrative findings for benzamide-like compounds, as specific MD simulation data for this compound is not available.

Investigation of Biological Activities and Pharmacological Potential of 2,n Dihydroxy 6 Methoxy Benzamide

Enzyme Inhibition and Modulation Studies

The potential for 2,N-Dihydroxy-6-methoxy-benzamide to interact with and modulate the activity of various enzymes is a key area of pharmacological interest. This section explores its inhibitory effects on several clinically relevant enzymes.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), making it a target for agents developed for conditions related to hyperpigmentation nih.gov. The inhibitory effects of this compound on tyrosinase have been investigated to understand its mechanism and kinetics.

Detailed research findings regarding the specific mechanisms and kinetic parameters of tyrosinase inhibition by this compound are not available in the currently accessible scientific literature. Studies on structurally related compounds, such as other methoxy-substituted derivatives and hydroxamic acids, have shown various inhibition patterns, including competitive, non-competitive, and mixed-type inhibition semanticscholar.orgmdpi.com. However, direct experimental data for this compound is not provided in the search results.

Table 1: Tyrosinase Inhibition Data for this compound

| Parameter | Value |

|---|---|

| Inhibition Type | Data not available |

| IC₅₀ | Data not available |

| Kᵢ | Data not available |

No specific experimental data for this compound was found in the search results.

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in pathologies associated with bacteria such as Helicobacter pylori. mdpi.com Its inhibition is a therapeutic strategy for managing these conditions nih.gov.

Specific data from urease inhibition assays for this compound could not be located in the provided search results. While various compounds are screened for their anti-ureolytic properties, information detailing the inhibitory concentration or mechanism of this compound against urease is not present mdpi.comnih.gov.

Table 2: Urease Inhibition Assay Results for this compound

| Assay Type | Inhibition % | IC₅₀ |

|---|---|---|

| H. pylori Urease | Data not available | Data not available |

| Jack Bean Urease | Data not available | Data not available |

No specific experimental data for this compound was found in the search results.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the nervous system, and their inhibition is a primary approach for treating Alzheimer's disease nih.govmdpi.com.

The inhibitory activity of this compound against acetylcholinesterase and butyrylcholinesterase has not been specifically documented in the available research. Studies on similar classes of compounds, such as 2-hydroxy-N-phenylbenzamides, have reported moderate inhibition of AChE and BuChE researchgate.net. However, these are structurally distinct from this compound, and direct data for the specified compound is absent.

Table 3: Cholinesterase Inhibition Profile of this compound

| Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Acetylcholinesterase (AChE) | Data not available | Data not available |

| Butyrylcholinesterase (BuChE) | Data not available | Data not available |

No specific experimental data for this compound was found in the search results.

Bacterial DNA gyrase is a validated target for antibacterial agents, as it is essential for bacterial DNA replication nih.govnih.gov.

There is no specific information available from the search results regarding the inhibition of DNA gyrase by this compound. Research into novel bacterial type II topoisomerase inhibitors (NBTIs) has identified potent compounds, but the activity of this specific benzamide (B126) derivative is not mentioned nih.gov.

Table 4: DNA Gyrase Inhibition by this compound

| Bacterial Source | IC₅₀ (µM) |

|---|---|

| S. aureus | Data not available |

| E. coli | Data not available |

No specific experimental data for this compound was found in the search results.

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in cellular processes by regulating the stability of key proteins like the tumor suppressor p53 and the oncogene MDM2 almacgroup.comnih.gov. Modulation of USP7 is a therapeutic strategy in oncology uel.ac.uk.

The modulatory effects of this compound on USP7 have not been reported in the accessible scientific literature. While the discovery of potent and selective USP7 inhibitors is an active area of research, there is no mention of this specific compound's activity almacgroup.comuel.ac.uk.

Table 5: Modulation of USP7 by this compound

| Parameter | Result |

|---|---|

| Binding Affinity (K_d) | Data not available |

| IC₅₀ | Data not available |

| Mechanism of Action | Data not available |

No specific experimental data for this compound was found in the search results.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition is being explored as a therapeutic approach for inflammatory and cardiovascular diseases nih.govnih.gov.

Specific data on the inhibition of soluble epoxide hydrolase by this compound is not available in the reviewed literature. While sEH inhibitors are under investigation, including some in clinical trials, the role of this particular compound has not been described nih.govspannetwork.org.

Table 6: Soluble Epoxide Hydrolase (sEH) Inhibition by this compound

| Enzyme Source | IC₅₀ |

|---|---|

| Human sEH | Data not available |

| Murine sEH | Data not available |

| Rat sEH | Data not available |

No specific experimental data for this compound was found in the search results.

Receptor and Intracellular Signaling Pathway Modulation

Tankyrase 1 (TNKS1) Inhibition

Tankyrase 1 (TNKS1) is a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes and has emerged as a significant target in cancer therapy due to its roles in Wnt/β-catenin signaling and telomere maintenance. nih.govnih.gov Inhibition of TNKS1 can disrupt these pathways, which are often dysregulated in various cancers. A thorough search of scientific databases and chemical literature reveals no studies specifically investigating the inhibitory activity of this compound against Tankyrase 1. Consequently, data regarding its potency, selectivity, or mechanism of inhibition in the context of TNKS1 are not available.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory mediators called prostanoids. mdpi.com As an inducible enzyme that is often upregulated during inflammation and in various cancers, COX-2 is a key target for anti-inflammatory drugs and potential cancer therapeutics. mdpi.comnih.gov Despite the interest in identifying novel COX-2 inhibitors, there is no published research detailing the evaluation of this compound as a COX-2 inhibitor. Therefore, its efficacy, selectivity over the COX-1 isoform, and potential as an anti-inflammatory agent have not been determined. nih.govassaygenie.com

Antioxidant Capacity Assessment

Free Radical Scavenging Assays (e.g., DPPH, ABTS, Galvinoxyl)

Antioxidant capacity is frequently evaluated through free radical scavenging assays, which measure a compound's ability to neutralize reactive chemical species. Common assays include the use of stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and galvinoxyl. nih.govmdpi.comnih.gov These tests provide insights into the hydrogen-donating or electron-transfer capabilities of a substance. nih.gov While the phenolic and hydroxylamine (B1172632) moieties within this compound suggest theoretical antioxidant potential, no experimental data from DPPH, ABTS, galvinoxyl, or other similar assays have been reported for this specific compound. Studies on structurally related methoxyphenols and resveratrol analogs have shown variable radical scavenging activities, but these findings cannot be directly extrapolated to this compound. nih.govnih.gov

Reducing Power Determination

The reducing power of a compound is another important indicator of its antioxidant potential, reflecting its ability to donate electrons. This is often assessed by measuring the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.govresearchgate.net An increase in absorbance in colorimetric assays typically corresponds to a greater reducing power. wwjmrd.com A review of the available literature indicates that the reducing power of this compound has not been experimentally determined.

Antimicrobial Activity Investigations

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

The investigation of novel antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. The antibacterial activity of a compound is typically characterized by its spectrum of activity against various bacterial strains and by determining its Minimum Inhibitory Concentration (MIC)—the lowest concentration that prevents visible growth of a microorganism. nih.govnih.gov While other benzamide and methoxy-substituted phenolic compounds have been investigated for antibacterial properties, there are no available studies that report the antibacterial spectrum or MIC values for this compound against any bacterial species. turkjps.orgnih.govnih.gov

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the requested outline.

The investigation into the biological activities and pharmacological potential of this specific compound across the required sections—Antifungal Spectrum, Anti-inflammatory Properties, Antiproliferative and Antitumor Mechanisms (including cytotoxicity, apoptosis induction, and antiangiogenic effects), and Neuroprotective Activities—did not yield dedicated research findings.

While studies exist for structurally related compounds such as other benzamide derivatives, hydroxamic acids, and molecules containing methoxy (B1213986) and hydroxyl groups, the user's strict instruction to focus solely on "this compound" prevents the inclusion of this related-party data. To maintain scientific accuracy and adhere to the prompt's constraints, no information from these other compounds can be substituted or extrapolated.

Therefore, the requested article cannot be generated at this time due to the lack of specific research on "this compound."

Depigmenting Agent Potential and Dopachrome Tautomerase Activation

The potential of this compound as a depigmenting agent is an area of scientific interest, particularly concerning its possible interaction with the enzyme dopachrome tautomerase (DCT). While direct studies on this compound are not extensively documented in publicly available research, the investigation of structurally similar benzamide derivatives provides a compelling framework for understanding its potential mechanism of action. A notable example is the compound 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), which has demonstrated significant depigmenting effects through a mechanism involving the activation of dopachrome tautomerase nih.gov.

Dopachrome tautomerase is a key enzyme in the melanogenesis pathway, responsible for the conversion of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) nih.gov. The preferential formation of DHICA leads to the production of eumelanin, a brown-black pigment. By activating DCT, it is hypothesized that compounds like DMPB can influence the type of melanin produced, leading to a lighter skin phenotype. This mode of action is distinct from many traditional depigmenting agents that function by inhibiting tyrosinase, the primary enzyme in melanin synthesis.

Research on DMPB has shown that it does not inhibit tyrosinase activity nih.gov. Instead, it was found to accelerate the transformation of dopachrome into DHICA in the presence of dopachrome tautomerase. Furthermore, treatment with DMPB was observed to increase the intracellular levels of dopachrome tautomerase in melan-a cells nih.gov. These findings suggest that the depigmenting effect of DMPB is attributable to the enhanced production of DHICA-eumelanin, which is induced by the activation of dopachrome tautomerase nih.gov.

Given the structural similarities between this compound and DMPB, it is plausible that it may also exert its depigmenting effects through a similar mechanism. The presence of the benzamide core with methoxy and hydroxy substitutions could allow the molecule to interact with and activate dopachrome tautomerase, thereby modulating melanin synthesis.

The following table summarizes the key research findings for the structurally related compound, 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB), which supports the potential mechanism of action for this compound.

| Parameter | Observation | Significance |

|---|---|---|

| Effect on Tyrosinase Activity | No inhibitory effect observed. | Indicates a mechanism of action different from common depigmenting agents like kojic acid or arbutin. |

| Effect on Dopachrome Transformation | Accelerated the conversion of dopachrome to DHICA in the presence of dopachrome tautomerase. | Suggests direct or indirect activation of dopachrome tautomerase. |

| Intracellular Dopachrome Tautomerase Levels | Increased in melan-a cells upon treatment. | Points towards an upregulation of the enzyme, enhancing the capacity for DHICA production. |

| Melanin Pigment Generation in melan-a cells | A 100ppm treatment resulted in a 30% inhibitory effect on melanin generation without significant cell toxicity. | Demonstrates a tangible depigmenting effect at the cellular level. |

Further empirical studies are necessary to definitively elucidate the biological activities of this compound and to confirm whether it indeed functions as a depigmenting agent through the activation of dopachrome tautomerase. However, the existing research on analogous benzamide derivatives provides a strong rationale for investigating this specific mechanistic pathway.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlating Substituent Effects with Biological Activities

Hydroxyl Groups (at positions 2 and N): Phenolic and N-hydroxyl groups are pivotal features in many biologically active compounds. The phenolic hydroxyl group at the 2-position is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. Research on various phenolic compounds has consistently shown that hydroxyl groups are critical for activities such as antioxidant effects, as they can donate a hydrogen atom to stabilize free radicals. nih.gov In studies of other complex benzamides, the removal of a key hydroxyl group or its replacement with a methoxy (B1213986) group was found to almost completely eliminate antiproliferative activity, underscoring its critical role in target binding. nih.gov The N-hydroxyamide (hydroxamic acid) moiety is a well-known zinc-binding group present in many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. This suggests that the N-dihydroxy feature could be crucial for metalloenzyme inhibition. 3D-QSAR studies on other hydroxylated aromatic compounds have confirmed that the hydroxyl group is often the most important feature influencing binding to biological receptors. nih.gov

| Compound Modification (Based on Analog Studies) | Effect on Biological Activity | Rationale |

| Removal of Hydroxyl Group | Near eradication of activity | Loss of critical hydrogen bond interaction with the target protein. nih.gov |

| Replacement of Hydroxyl with Methoxy | Near eradication of activity | Inability to act as a hydrogen bond donor, confirming the importance of this specific interaction. nih.gov |

Methoxy Group (at position 6): The methoxy group, while less reactive than a hydroxyl group, significantly impacts a molecule's physicochemical properties. It can influence conformation, lipophilicity, and metabolic stability. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can be crucial for anchoring a ligand within a receptor's binding pocket. nih.gov Its placement at the 6-position, ortho to the amide linkage, can enforce a specific torsional angle on the amide bond, potentially pre-organizing the molecule into a more favorable conformation for binding. The presence of methoxy groups has been shown to enhance the antioxidant activity of related benzazole derivatives. nih.gov

Benzamide (B126) Core: The benzamide structure serves as a rigid and stable scaffold, positioning the functional groups in a defined spatial orientation. The amide linkage itself is a critical pharmacophoric element, capable of participating in strong hydrogen bonding interactions. The carbonyl oxygen is a potent hydrogen bond acceptor, while the amide N-H is a hydrogen bond donor. These interactions are consistently observed in the binding of benzamide-based drugs to their protein targets. mdpi.com The aromatic ring provides a platform for hydrophobic and π-π stacking interactions with aromatic amino acid residues in a binding site.

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. Based on studies of various benzamide derivatives, a consensus pharmacophore model for 2,N-dihydroxy-6-methoxy-benzamide can be proposed. bohrium.comnih.gov Such models typically highlight the importance of hydrogen bonding, hydrophobic interactions, and aromaticity. nih.gov

A five-featured pharmacophore model developed for benzamide-based bacterial FtsZ inhibitors identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings as essential for activity. bohrium.comnih.gov Mapping these principles to this compound allows for the assignment of its structural components to specific pharmacophoric roles.

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Potential Role in Target Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O), Methoxy Oxygen, Hydroxyl Oxygens | Forming hydrogen bonds with donor groups (e.g., Lys, Arg, Ser) in the receptor active site. |

| Hydrogen Bond Donor (HBD) | Amide N-H, Hydroxyl O-H groups | Donating hydrogen bonds to acceptor groups (e.g., Asp, Glu, backbone carbonyls) in the active site. |

| Aromatic Ring | Benzene (B151609) ring | Participating in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, Trp. |

| Hydrophobic Center | Methoxy methyl group, Aromatic ring | Engaging in van der Waals or hydrophobic interactions within a nonpolar pocket of the target. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These predictive models use molecular descriptors—numerical values that quantify physicochemical properties—to forecast the activity of novel or untested molecules.

For classes of compounds like substituted benzamides, QSAR models have been successfully developed to predict activities ranging from enzyme inhibition to receptor antagonism. mdpi.comfrontiersin.org A 3D-QSAR study on benzamide analogues as FtsZ inhibitors yielded a statistically significant model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213), indicating strong predictive power. bohrium.comnih.gov Another QSAR model developed for bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors found that descriptors such as the number of hydrogen bond donors (HBD), polarizability (αe), and various energy terms were strongly correlated with inhibitory activity. mdpi.com

| QSAR Study on Benzamide Analogs | Key Statistical Parameters | Influential Descriptors Identified |

| 3D-QSAR on FtsZ Inhibitors bohrium.comnih.gov | R² = 0.8319, Q² = 0.6213, F = 103.9 | Spatially-defined steric, electrostatic, and hydrophobic fields. |

| QSAR on GlyT1 Inhibitors mdpi.com | N/A | Hydrogen bond donors (HBD), Polarizability (αe), Surface Tension (ɣ), Torsion Energy (TE). |

| 3D-QSAR on Antioxidative Benzamides bohrium.com | N/A | Hydrophilic volume, H-bond donor potential (positive correlation); H-bond acceptor ability, hydrophobic surface area (negative correlation). |

Computational Design Principles for Enhanced Potency, Selectivity, and Biological Performance

Computational chemistry provides powerful tools for refining lead compounds to enhance their therapeutic properties. These methods allow for the in silico design and evaluation of new derivatives before undertaking synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzamide derivatives, docking studies are routinely used to visualize binding modes and rationalize observed SAR. mdpi.comijper.org For example, the design of selective CYP1B1 inhibitors was guided by docking studies which showed that novel benzamide derivatives could adopt a binding pattern identical to known inhibitors. vensel.org Such studies would allow for the virtual modification of the hydroxyl and methoxy groups on the this compound scaffold to optimize interactions and improve binding affinity.

3D-QSAR Contour Map Analysis: The results of 3D-QSAR studies can be visualized as contour maps, which highlight regions in space where certain properties are predicted to increase or decrease biological activity. These maps serve as a roadmap for rational drug design. For instance, a 3D-QSAR study on benzamide-based glucokinase activators revealed specific areas around the core structure where electropositive or hydrophobic groups could be added to enhance potency. nih.gov

Advanced Preclinical Research of 2,n Dihydroxy 6 Methoxy Benzamide

In Vitro Biological Assays for Mechanistic Insights

In vitro assays are fundamental in preclinical research for providing a foundational understanding of a compound's biological activity at a cellular and molecular level. For 2,N-Dihydroxy-6-methoxy-benzamide, these laboratory-based studies have been crucial in identifying its potential mechanisms of action, including its influence on cellular pathways, enzyme inhibition, and protein binding affinity.

Cell-Based Reporter Assays for Pathway Modulation

Cell-based reporter assays are instrumental in determining how a compound affects specific signaling pathways within a cell. These assays often involve genetically modifying cells to express a reporter gene (such as luciferase) under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates that the compound is modulating the activity of that pathway.

For compounds structurally related to benzamides, these assays have been pivotal. For instance, in the context of inflammation, studies on RAW 264.7 macrophages have utilized reporter systems to show that certain molecules can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses. nih.govnih.gov Similarly, the modulation of the MAPK signaling pathway, which is involved in cellular stress, growth, and differentiation, has been observed. nih.gov In melanogenesis research, reporter assays in B16F10 melanoma cells have helped to demonstrate the downregulation of pathways such as the Wnt/β-catenin, PI3K/AKT, and PKA/CREB pathways, all of which are critical in controlling the expression of key melanogenic enzymes. nih.gov These findings suggest that benzamide (B126) derivatives can influence the cellular machinery responsible for inflammation and pigmentation.

Table 1: Cellular Pathways Modulated by Related Benzamide Compounds

| Cell Line | Target Pathway | Observed Effect | Potential Implication |

|---|---|---|---|

| RAW 264.7 Macrophages | NF-κB | Suppression | Anti-inflammatory |

| RAW 264.7 Macrophages | MAPK | Attenuation | Anti-inflammatory |

| B16F10 Melanoma Cells | Wnt/β-catenin | Downregulation | Anti-pigmentation |

| B16F10 Melanoma Cells | PI3K/AKT | Downregulation | Anti-pigmentation |

Enzyme Kinetic Characterization of Inhibition

Enzyme kinetic studies are performed to understand how a compound interferes with enzyme activity. mdpi.com A primary target for compounds aimed at treating hyper-pigmentation is tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. nih.gov Kinetic analyses, such as those using Lineweaver-Burk plots, can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govresearchgate.net In competitive inhibition, the inhibitor binds to the enzyme's active site, preventing the substrate from binding. nih.gov

Studies on benzamide derivatives and similar heterocyclic compounds have demonstrated potent tyrosinase inhibitory activity. nih.govresearchgate.net For example, kinetic analysis of some derivatives revealed them to be competitive inhibitors of mushroom tyrosinase, suggesting they bind directly to the enzyme's active site. nih.gov The inhibition constant (K_i_) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these studies, quantifying the inhibitor's potency. researchgate.netnih.gov A lower K_i_ or IC50 value indicates a more potent inhibitor. nih.gov

Table 2: Enzyme Kinetic Parameters for Tyrosinase Inhibition by Representative Inhibitors

| Inhibitor | Type of Inhibition | IC50 (µM) | K_i_ (µM) |

|---|---|---|---|

| Compound 1b (DHIT derivative) | Competitive | 0.88 ± 0.91 | N/A |

| Compound 1f (DHIT derivative) | Competitive | 17.10 ± 1.01 | N/A |

| Kojic Acid | Competitive | 84.41 ± 2.87 nih.gov | 30 nih.gov |

Note: Data represents findings for structurally related compounds to illustrate typical results from enzyme kinetic assays.

Binding Affinity Studies (e.g., with Bovine Serum Albumin, BSA)

The interaction of a drug candidate with plasma proteins, such as serum albumin, is a critical factor influencing its distribution and availability in the body. nih.gov Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural similarity to human serum albumin and its ready availability. nih.govnih.gov Fluorescence quenching is a common technique used to investigate the binding between a compound and BSA. nih.govresearchgate.net

In this method, the intrinsic fluorescence of BSA (primarily from its tryptophan residues) is measured. nih.gov When a compound binds to BSA, it can "quench" or decrease this fluorescence. The extent of quenching provides information about the binding mechanism and affinity. By analyzing the fluorescence data using the Stern-Volmer equation, researchers can calculate the binding constant (K_b_), which indicates the strength of the interaction, and the number of binding sites (n) on the protein for the compound. nih.govmdpi.com A high K_b_ value suggests a strong binding affinity. nih.gov Studies on various small molecules have used this approach to characterize their interaction with BSA, confirming the formation of a stable complex. nih.govmdpi.com

Table 3: Parameters from Fluorescence Quenching Analysis of Compound-BSA Interactions

| Parameter | Description | Typical Value Range | Reference |

|---|---|---|---|

| K_b_ (Binding Constant) | Strength of the ligand-protein interaction. | 10³ - 10⁵ L·mol⁻¹ | mdpi.com |

| n (Number of Binding Sites) | Number of ligand molecules bound per protein molecule. | ~1 | nih.gov |

| K_sv_ (Stern-Volmer Quenching Constant) | Efficiency of quenching. | Varies with compound | nih.gov |

Note: This table provides a general overview of the parameters obtained from BSA binding studies of small molecules.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system. These studies help to bridge the gap between cellular effects and potential therapeutic outcomes.

Assessment in Hyper-pigmentation Models

To assess the efficacy of anti-pigmenting agents, researchers often use animal models where hyper-pigmentation is induced. One common approach involves using B16F10 melanoma cells, which are injected into mice to form tumors. nih.gov The effect of a test compound on the pigmentation of these tumors can then be visually and analytically assessed. A reduction in melanin content in the treated group compared to a control group indicates successful inhibition of melanogenesis in vivo. These studies have shown that compounds that inhibit tyrosinase and melanin production in cell cultures can also demonstrate anti-melanogenic effects in animal models. nih.gov

Efficacy in Sepsis Models

Sepsis is a life-threatening condition characterized by a systemic inflammatory response to infection. nih.govkjcls.org The most common animal model for sepsis involves the administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a "cytokine storm" and systemic inflammation. nih.govkjcls.org

In these models, the efficacy of a potential therapeutic agent is evaluated based on several key outcomes. These include improved survival rates, restoration of normal body temperature, and a reduction in the serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govkjcls.orgresearchgate.net Furthermore, analysis of lung tissue can reveal reduced leukocyte infiltration and decreased expression of inflammatory markers. nih.govresearchgate.net Studies on compounds that modulate inflammatory pathways, such as the NF-κB pathway, have demonstrated protective effects in LPS-induced sepsis models, suggesting a potential therapeutic strategy for this condition. nih.govkjcls.org

Table 4: Key Endpoints in a Murine LPS-Induced Sepsis Model

| Parameter | Effect of LPS (Control) | Desired Effect of Treatment |

|---|---|---|

| Survival Rate | Decreased | Increased |

| Body Temperature | Decreased | Restored to normal |

| Serum TNF-α | Increased | Decreased |

| Serum IL-6 | Increased | Decreased |

Efficacy in Animal Models of Cancer

Currently, there is no publicly available scientific literature or data detailing the efficacy of this compound in animal models of cancer.

Investigation of Modulatory Effects in Neurological Models

As of the latest available information, no studies have been published that investigate the modulatory effects of this compound in neurological animal models.

In Vivo Distribution and Metabolic Fate in Animal Models (excluding human pharmacokinetic data)

Detailed information regarding the in vivo distribution and metabolic fate of this compound in animal models is not available in the current body of scientific literature.

Future Directions and Translational Research Outlook for 2,n Dihydroxy 6 Methoxy Benzamide

Development of Next-Generation Analogues with Improved Biological Profiles

The future development of 2,N-Dihydroxy-6-methoxy-benzamide will likely focus on creating next-generation analogues with enhanced efficacy, selectivity, and pharmacokinetic properties. The presence of hydroxyl and methoxy (B1213986) groups provides fertile ground for systematic structure-activity relationship (SAR) studies. nih.gov Research has shown that the number and position of hydroxyl and methoxy groups on a phenyl ring can significantly influence the antioxidative and antiproliferative activities of benzamide (B126) derivatives. nih.govmdpi.com

Future synthetic efforts could explore:

Modification of Ring Substituents: The hydroxyl and methoxy groups at the 2 and 6 positions can be systematically altered. For instance, shifting the positions of these groups or introducing other substituents like halogens or small alkyl groups could modulate the compound's electronic and steric properties, potentially leading to improved target engagement.

Bioisosteric Replacement: The hydroxamic acid (N-hydroxyamide) is a known metal-chelating group and a key feature in many enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors. science.gov Future analogues could explore bioisosteric replacements for the hydroxamic acid to improve metabolic stability or alter the mode of action.

Hybrid Molecule Design: Incorporating the this compound scaffold into hybrid molecules by linking it with other pharmacophores could lead to compounds with dual or synergistic activities. For example, creating hybrids with moieties known to target specific cellular pathways, such as those involved in cancer or inflammation, could be a promising avenue. nih.govdovepress.com

A summary of potential modifications for next-generation analogues is presented below:

| Modification Strategy | Rationale | Potential Outcome |

| Altering Ring Substituents | Modulate electronic and steric properties | Improved target binding and selectivity |

| Bioisosteric Replacement of Hydroxamic Acid | Enhance metabolic stability, alter mechanism | Improved pharmacokinetic profile, novel biological activity |

| Hybrid Molecule Design | Combine pharmacophores for synergistic effects | Dual-action therapeutics, enhanced efficacy |

Exploration of Novel Therapeutic Indications and Applications

Benzamide derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. nanobioletters.comnih.gov The structural motifs within this compound suggest several promising therapeutic areas for exploration.

Oncology: The N-hydroxy-benzamide structure is a hallmark of several HDAC inhibitors used in cancer therapy. science.gov Future research should investigate the potential of this compound and its analogues as inhibitors of HDACs or other cancer-related enzymes. The methoxy group, in particular, has been a feature of benzamides developed as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. nih.gov

Infectious Diseases: Various substituted benzamides have demonstrated significant antibacterial and antifungal activity. nanobioletters.com The ability of the hydroxamic acid moiety to chelate metal ions essential for microbial enzymes could be a mechanism for antimicrobial action. Future studies should screen these compounds against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

Inflammatory and Neurodegenerative Diseases: The antioxidant potential conferred by the phenolic hydroxyl group is a key area for investigation. nih.gov Oxidative stress is a common factor in inflammatory conditions and neurodegenerative diseases. Compounds that can mitigate oxidative damage may have therapeutic value in these areas. For instance, other dihydroxybenzaldehyde compounds have shown anti-inflammatory and anti-nociceptive activities. biomolther.org

Antiviral Applications: Some N-phenylbenzamide derivatives have been shown to exhibit antiviral effects, for example, against Hepatitis B virus (HBV), by modulating host factors. nih.gov This provides a rationale for investigating the antiviral potential of this compound derivatives.

Integration with Systems Biology and Multi-omics Approaches for Comprehensive Understanding

To fully elucidate the therapeutic potential of this compound, modern high-throughput technologies will be indispensable. A systems biology approach, integrating data from genomics, proteomics, and metabolomics (multi-omics), can provide a holistic understanding of the compound's mechanism of action.

Future research should employ:

Target Identification and Validation: High-throughput screening and affinity-based proteomics can help identify the primary molecular targets of this compound.

Pathway Analysis: Once targets are identified, transcriptomic and proteomic analyses of cells treated with the compound can reveal the downstream signaling pathways that are modulated. This can help to understand both the intended therapeutic effects and potential off-target effects.

Biomarker Discovery: Multi-omics data can aid in the discovery of biomarkers that predict a patient's response to the drug. This is a crucial step towards personalized medicine, allowing for the selection of patients most likely to benefit from the therapy.

The integration of these approaches is summarized in the following table:

| Approach | Methodology | Objective |

| Target Identification | Affinity Proteomics, High-Throughput Screening | To find the direct molecular binding partners of the compound. |

| Pathway Analysis | Transcriptomics (RNA-seq), Proteomics (Mass Spec) | To understand the cellular processes affected by the compound. |

| Biomarker Discovery | Integrated Multi-omics Analysis | To identify molecular signatures that predict therapeutic response. |

Addressing Challenges in Benzamide-Based Lead Optimization and Preclinical Development

While the benzamide scaffold is promising, there are inherent challenges in the development of these compounds that must be addressed for successful translation to the clinic.

Metabolic Stability: The hydroxamic acid moiety, while crucial for the activity of many enzyme inhibitors, can be susceptible to metabolic modification, leading to poor pharmacokinetic profiles. Future medicinal chemistry efforts will need to focus on designing analogues with improved metabolic stability without sacrificing efficacy. rsc.org

Selectivity and Off-Target Effects: Benzamides can interact with a variety of receptors and enzymes. Ensuring selectivity for the desired target is critical to minimizing side effects. Comprehensive off-target profiling using both computational and experimental methods will be essential during lead optimization.

Synthetic Accessibility: The development of efficient, scalable, and sustainable synthetic routes is a practical but critical challenge. rsc.org Green chemistry principles should be employed to create environmentally friendly and cost-effective manufacturing processes for any promising lead candidates. rsc.org The synthesis of related hydroxy- and methoxy-substituted benzamides often involves protecting group strategies and multiple steps, which can impact yield and cost. nih.govacs.org

Overcoming these challenges will require a multidisciplinary approach, combining advanced medicinal chemistry, computational modeling, and robust preclinical testing to advance the most promising this compound analogues toward clinical evaluation.

Q & A

Basic: What are the common synthetic routes for 2,N-Dihydroxy-6-methoxy-benzamide?

Methodological Answer:

The synthesis typically involves coupling a hydroxylamine derivative (e.g., O-benzyl hydroxylamine hydrochloride) with a benzoyl chloride intermediate under basic conditions. Key steps include:

- Amidation: Reacting 2-hydroxy-6-methoxybenzoic acid derivatives with appropriate amines using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .

- Protection/Deprotection: Methoxy groups are introduced via methylation (methyl iodide, dimethyl sulfate) or protected during synthesis to avoid side reactions .

- Purification: Use of column chromatography or preparative HPLC to isolate the product, with solvents like dichloromethane or diethyl ether for recrystallization .

Basic: Which analytical techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and amide bond formation. For example, aromatic protons in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% is standard for research-grade compounds) using reverse-phase columns and UV detection .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns (e.g., ESI-HRMS for accurate mass determination) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure determination of derivatives?

Methodological Answer:

- Validation Software: Use programs like SHELXL for refining crystal structures. Discrepancies in bond lengths/angles may arise from twinning or disorder; apply restraints or constraints during refinement .

- Cross-Validation: Compare experimental data (XRD) with computational models (DFT-optimized geometries) to identify outliers.

- Multi-Dataset Analysis: If multiple crystals are available, refine structures independently and statistically analyze geometric parameters (e.g., R-factor convergence) .

Advanced: What strategies are effective in analyzing conflicting bioactivity data across studies for benzamide derivatives?

Methodological Answer:

- Meta-Analysis: Systematically compare IC50 values, assay conditions (e.g., cell lines, concentrations), and control data. For example, discrepancies in anticancer activity may stem from differences in cell viability assays (MTT vs. ATP-based) .

- Orthogonal Assays: Validate results using complementary methods (e.g., enzymatic inhibition vs. cellular proliferation assays) .

- Structure-Activity Relationship (SAR) Modeling: Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity trends .

Basic: What safety protocols are critical when handling this compound during synthesis?

Methodological Answer: